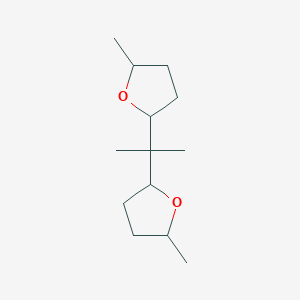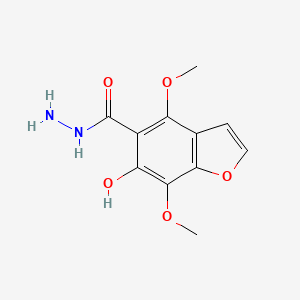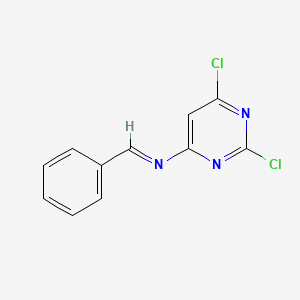
N-Benzylidene-2,6-dichloropyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzylidene-2,6-dichloropyrimidin-4-amine is a chemical compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a benzylidene group attached to the nitrogen atom at position 1 of the pyrimidine ring, and two chlorine atoms at positions 2 and 6.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzylidene-2,6-dichloropyrimidin-4-amine typically involves the condensation of 2,6-dichloropyrimidin-4-amine with benzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using industrial-scale techniques such as distillation, crystallization, and filtration.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzylidene-2,6-dichloropyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The chlorine atoms at positions 2 and 6 can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-Benzyl-2,6-dichloropyrimidin-4-amine.
Substitution: Various substituted pyrimidine derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Benzylidene-2,6-dichloropyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory and antiviral agent.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-Benzylidene-2,6-dichloropyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α. The compound may also interact with enzymes and receptors involved in various biological processes, leading to its observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzylidene-2,6-dichloropyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
N-Benzylidene-2,6-dichloropyrimidine: Lacks the amine group at position 4.
N-Benzylidene-2,6-dichloropyrimidin-4-amine N-oxide: Oxidized form of the compound.
Uniqueness
This compound is unique due to the presence of both the benzylidene group and the amine group at position 4, which contribute to its distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H7Cl2N3 |
|---|---|
Peso molecular |
252.10 g/mol |
Nombre IUPAC |
(E)-N-(2,6-dichloropyrimidin-4-yl)-1-phenylmethanimine |
InChI |
InChI=1S/C11H7Cl2N3/c12-9-6-10(16-11(13)15-9)14-7-8-4-2-1-3-5-8/h1-7H/b14-7+ |
Clave InChI |
YWPCJYMDKCMHNY-VGOFMYFVSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=N/C2=CC(=NC(=N2)Cl)Cl |
SMILES canónico |
C1=CC=C(C=C1)C=NC2=CC(=NC(=N2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


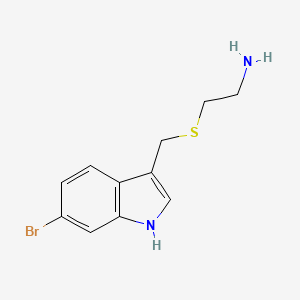
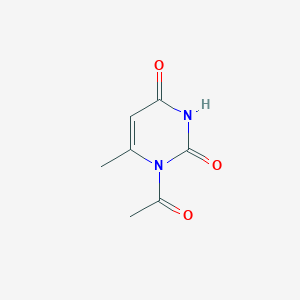
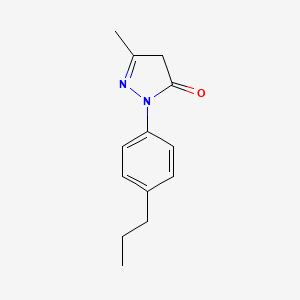
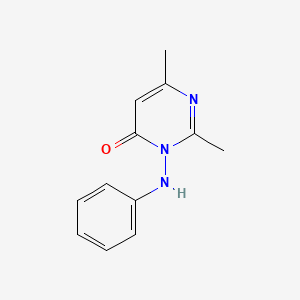
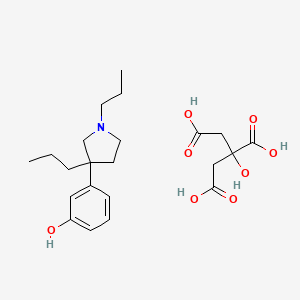
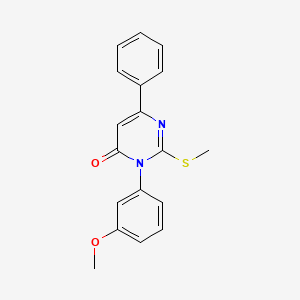
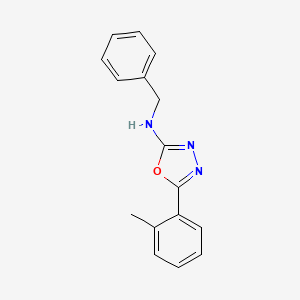
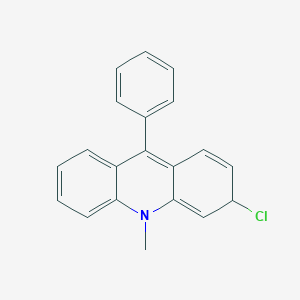

![5,5'-Diphenyl-[3,3'-bifuran]-2,2'(3H,3'H)-dione](/img/structure/B15212458.png)
![1-Butanone, 3-methyl-1-[5-methyl-3,6-bis(1-methylpropyl)pyrazinyl]-](/img/structure/B15212460.png)
![(3S)-N-cyclobutyl-N-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B15212464.png)
